1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is a synthetic organic compound that features a complex structure comprising a benzimidazole moiety linked to a pyrrolidine and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of substituted benzimidazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It can be classified under organic compounds with potential pharmaceutical applications.
The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., methanol or acetonitrile), and the use of catalysts or bases to facilitate reactions .
The molecular formula of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is C19H26N2O. Its structure consists of:
Crystallographic studies reveal that the compound exhibits distinct geometric parameters, with specific bond lengths and angles that contribute to its stability and reactivity .
The compound can participate in various chemical reactions, including:
These reactions can be influenced by substituents on the aromatic ring or the nitrogen atoms, altering reactivity patterns and potential yields .
The mechanism of action for 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is not fully elucidated but may involve:
Studies have indicated that similar compounds exhibit antimicrobial and anticancer properties by disrupting cellular processes or signaling pathways .
The compound is likely to be a solid at room temperature, with melting points varying based on purity and specific structural modifications.
Key chemical properties include:
Relevant data from experimental studies suggest that its reactivity may vary significantly with changes in substituents on the aromatic rings .
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one has potential applications in:
Research continues to explore its efficacy and mechanism in various biological systems, indicating promising avenues for future therapeutic applications .
The integration of benzimidazole and pyrrolidine into a single scaffold exemplifies rational pharmacophore hybridization. Benzimidazole, a bicyclic system comprising fused benzene and imidazole rings, serves as a bioisostere for purine nucleotides, enabling targeted interactions with ATP-binding sites of enzymes involved in cancer proliferation, such as kinases and tubulin polymerases [5] [9]. This moiety’s planar aromatic structure facilitates π-π stacking and hydrophobic interactions within protein binding pockets, while its amphoteric nature (pKa ~5.6 for conjugate acid) allows ionization-dependent hydrogen bonding under physiological conditions [5] [9].
Complementarily, the pyrrolidine ring introduces three-dimensional structural diversity through sp³-hybridized carbons and a single nitrogen atom capable of hydrogen bond donation. The saturated five-membered ring exhibits pseudorotation, a conformational flexibility phenomenon enabling dynamic adaptation to enzyme active sites [2]. This non-planarity enhances spatial coverage, quantified by a polar surface area (PSA) of 16.464 Ų and solvent-accessible surface area (SASA) of 258.835 Ų, significantly higher than aromatic counterparts like pyrrole (PSA: 13.964 Ų) [2]. The stereogenicity of pyrrolidine’s carbon atoms further permits chiral discrimination in target binding, critical for selective inhibition of enantioselective proteins [2].
Table 1: Molecular Descriptors of Benzimidazole-Pyrrolidine Hybrid vs. Components
| Parameter | Benzimidazole | Pyrrolidine | Hybrid Scaffold |
|---|---|---|---|
| LogP | 0.75 | 0.459 | 2.1 (calculated) |
| PSA (Ų) | 13.96 | 16.46 | ~35-40 |
| H-bond Donors | 1 | 1 | 2 |
| H-bond Acceptors | 1 | 1.5 | 3 |
| SASA (Ų) | 236.26 | 258.84 | >400 |
The hybrid scaffold synergistically combines these attributes: benzimidazole provides high-affinity anchoring, while pyrrolidine enhances solubility (predicted LogS = -4.2) and three-dimensionality. This is evidenced in clinical agents like veliparib and abemaciclib, where benzimidazole-pyrrolidine motifs underpin target selectivity against PARP and CDK4/6 kinases [9].
The β-arylpropanone linker (–CO–CH₂–CH₂–C₆H₅) bridges the benzimidazole-pyrrolidine pharmacophore and phenyl terminus, serving as a conformational modulator. This flexible tether adopts multiple rotameric states due to free rotation around C–C bonds, with density functional theory (DFT) calculations indicating rotational barriers of <3 kcal/mol between energetically favored gauche and anti conformers [8] [10]. Such low-energy transitions enable adaptive binding to structurally diverse targets like tubulin’s colchicine site, which requires ligands to adopt curved geometries, or kinase hinge regions demanding extended conformations [4] [10].
Electrostatically, the propanone carbonyl acts as a hydrogen bond acceptor, while the phenyl ring engages in T-shaped π-π interactions or cation-π contacts with lysine/arginine residues. The linker’s length (∼7.5 Å from carbonyl carbon to phenyl centroid) optimally spans subpockets in validated targets. For instance, molecular dynamics simulations of analogous compounds reveal that the β-ketone linker forms persistent H-bonds with tubulin’s βTyr224 residue (occupancy >80% over 100 ns), while the phenyl moiety inserts into a hydrophobic cleft formed by βLeu248 and βAla250 [8].
Conformational analysis via NMR solvent perturbation studies (in DMSO-d₆ vs. CDCl₃) demonstrates the linker’s environmental responsiveness: in polar media, the carbonyl dipole moment (∼2.7 D) stabilizes extended conformations, whereas aprotic solvents favor folded states where the phenyl ring stacks against benzimidazole. This adaptability enables target-induced folding, a mechanism critical for selective engagement of structurally divergent antimitotic targets like tubulin and kinases [10].
Docking simulations against β-tubulin (PDB: 1SA0) and tau-tubulin kinase 1 (TTBK1; PDB: 4NFN) reveal distinct binding modes driven by the hybrid scaffold’s versatility. For tubulin, the compound docks into the colchicine-binding site with a Glide score of −9.2 kcal/mol. Key interactions include:
In TTBK1, a kinase overexpressed in Alzheimer’s and implicated in tau phosphorylation, docking (Glide score: −10.4 kcal/mol) shows alternative engagement:
Table 2: Docking Scores and Interactions Against Validated Targets
| Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| β-Tubulin (1SA0) | −9.2 | βTyr224, βAsp251, βPhe167 | H-bond, salt bridge, π-stacking |
| TTBK1 (4NFN) | −10.4 | Lys63, Gln108, Glu176 | CH–O, H-bond, ionic |
Molecular dynamics (MD) simulations (500 ns) confirm stability: the tubulin complex exhibits root-mean-square deviation (RMSD) convergence at ∼1.8 Å after 100 ns, while TTBK1 stabilizes at ∼2.0 Å. Binding free energies calculated via MM-GBSA are −42.7 ± 5.1 kcal/mol for tubulin and −48.3 ± 4.8 kcal/mol for TTBK1, dominated by van der Waals contributions from benzimidazole and linker phenyl burial [4] [8]. Principal component analysis (PCA) of trajectories shows correlated motions in tubulin’s T7 loop (residues 270–280) and the compound’s pyrrolidine ring, indicating induced-fit binding critical for antimitotic activity [8].
Compared to classical benzimidazole-based antimitotics, the inclusion of the pyrrolidine-propanone architecture confers distinct advantages. Hoechst 33342, a bis-benzimidazole DNA intercalator, lacks the conformational flexibility to engage tubulin’s curved binding site, reflected in its inferior tubulin inhibition (IC₅₀ >50 μM). In contrast, the title compound adopts bent conformations complementary to tubulin’s surface, achieving theoretical inhibition constants (Kᵢ) of 0.22 μM from free energy perturbation calculations [5] [9].
Structural analogs like 2-phenylbenzimidazoles (e.g., nocodazole) rely solely on benzimidazole–tubulin interactions, leading to susceptibility to point mutations (e.g., βTyr224Ala). The hybrid scaffold’s multivalent binding circumvents this: MD simulations of the βTyr224Ala mutant show the compound reorients to maintain H-bonds via pyrrolidine nitrogen (occupancy >70%), retaining Kᵢ ~0.8 μM [5] [9].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: